molecular formula C20H27N5O3 B2577799 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide CAS No. 1235300-13-6

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide

Cat. No. B2577799
CAS RN: 1235300-13-6
M. Wt: 385.468
InChI Key: GNACTPJOVCHVRD-UHFFFAOYSA-N
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Description

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide, also known as Boc-Pip-Oxa or BPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPO is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new therapeutic drugs.

Scientific Research Applications

Synthesis and Chemical Characterization

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is involved in the synthesis of complex molecules, demonstrating its utility in the preparation of pharmacologically active compounds. For example, Chung et al. (2006) developed a novel synthesis suitable for large-scale preparation of a p38 MAP kinase inhibitor, highlighting a key step involving a highly chemoselective Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride, showcasing the chemical's role in synthesizing potential therapeutic agents (Chung et al., 2006).

Biological Applications and Drug Development

In the context of drug development, This compound derivatives have shown promise. Hougaard et al. (2009) described a molecule as the first SK1-selective compound, illustrating the specificity and potential therapeutic applications in targeting small-conductance Ca2+-activated K+ channels, which could contribute to the development of new treatments for diseases related to these channels (Hougaard et al., 2009).

Imaging and Diagnostic Applications

The compound and its derivatives find applications in diagnostic imaging, such as in the development of PET radiotracers for neuroinflammation. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which could be utilized for imaging reactive microglia and studying neuroinflammation in vivo, demonstrating the compound's potential in neuroimaging and the study of neuropsychiatric disorders (Horti et al., 2019).

Pharmacological Research

In pharmacological research, derivatives of This compound have been explored for their potential therapeutic effects. Piccoli et al. (2012) evaluated the role of Orexin-1 Receptor mechanisms on compulsive food consumption, indicating the compound's relevance in studying eating disorders and potential applications in developing treatments for these conditions (Piccoli et al., 2012).

properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-cyanophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-20(2,3)24-19(28)25-10-8-14(9-11-25)13-22-17(26)18(27)23-16-7-5-4-6-15(16)12-21/h4-7,14H,8-11,13H2,1-3H3,(H,22,26)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNACTPJOVCHVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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